

Aminoacyl tRNA synthetase-IN-1 selectivity for synthetase classes

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Compound Focus: Aminoacyl tRNA synthetase-IN-1

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Understanding aaRS Classes and Selectivity Mechanisms

Aminoacyl-tRNA synthetases are universally conserved enzymes that catalyze the esterification of a specific amino acid to its cognate tRNA, a crucial step for protein synthesis [1]. Their distinct structures and mechanisms form the basis for inhibitor selectivity.

Class I vs. Class II aaRSs: A Structural Comparison

The table below summarizes the fundamental differences between the two aaRS classes, which are prime targets for selective inhibition [1].

Feature	Class I Aminoacyl-tRNA Synthetases	Class II Aminoacyl-tRNA Synthetases
Catalytic Domain Architecture	Rossmann fold (parallel β -sheet) [1]	Unique fold (anti-parallel β -sheet) [1]
Conserved Motifs	HIGH, KMSKS [1]	Motifs 1, 2, 3 [1]
tRNA Binding Approach	Minor groove of tRNA acceptor stem [1]	Major groove of tRNA acceptor stem [1]

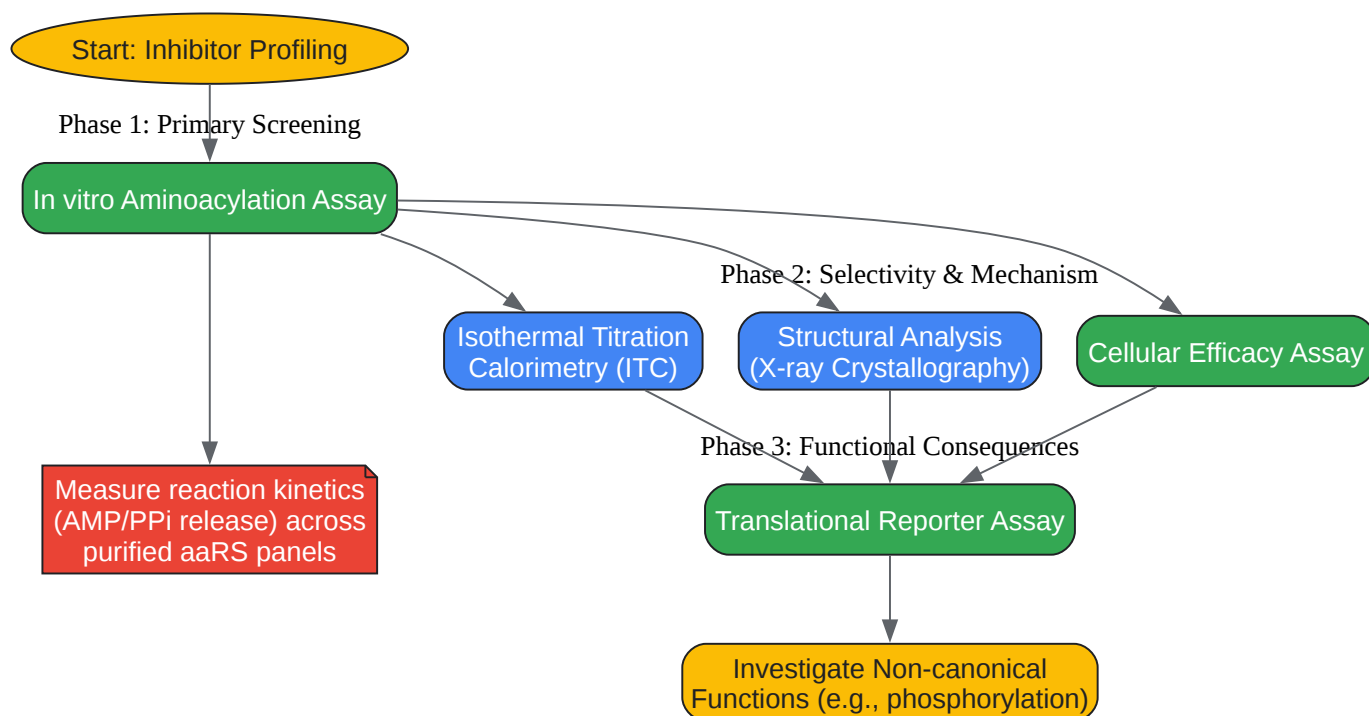
Feature	Class I Aminoacyl-tRNA Synthetases	Class II Aminoacyl-tRNA Synthetases
Aminoacylation Site	2'-OH of the ribose of A76 (with exceptions) [1]	3'-OH of the ribose of A76 (with exceptions) [1]
ATP Binding Conformation	Extended configuration [1]	Bent configuration (γ -phosphate folds back) [1]
Rate-Limiting Step	Release of aminoacyl-tRNA (for most) [1]	Amino acid activation [1]

Mechanistic Basis for Selectivity

- **Active Site Topography:** The completely different architectures of the Class I and Class II active sites mean a compound designed to fit the Rossmann fold of a Class I enzyme is unlikely to bind effectively to the active site of a Class II enzyme [1].
- **Substrate Interdependence:** In some aaRSs like Glutaminyl-tRNA synthetase (GlnRS), the binding of the amino acid and tRNA is interdependent. A compound mimicking an amino acid could alter the enzyme's affinity for tRNA, providing an additional layer of specificity [2].

Experimental Pathways for Profiling Inhibitors

To experimentally determine the selectivity of an aaRS inhibitor like Aminoacyl-tRNA synthetase-IN-1, a multi-faceted approach is required. The workflow below outlines the key stages of investigation, from initial activity screening to mechanistic studies.



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Detailed Experimental Protocols

• In vitro Aminoacylation Assay (Primary Screening)

- **Objective:** To quantify the inhibition of aaRS activity and determine IC₅₀ values.
- **Method:** This assay measures the initial rate of the aminoacylation reaction. A typical reaction mixture contains the purified aaRS, its cognate tRNA and amino acid, ATP, and the inhibitor. The reaction is often stopped at timed intervals by trichloroacetic acid, and the formation of aminoacyl-tRNA is quantified by acid-precipitable radioactivity if the amino acid is radiolabeled. Alternatively, a continuous spectrophotometric/pyrophosphate assay can be used [1] [2].
- **Key Parameters:** Vary the inhibitor concentration to generate dose-response curves. Perform assays under steady-state and single-turnover conditions to determine the step in the two-step reaction mechanism that is inhibited (amino acid activation vs. tRNA charging) [2].

- **Binding Affinity and Specificity Studies**

- **Isothermal Titration Calorimetry (ITC):** This technique directly measures the heat change upon inhibitor binding to the aaRS. It provides the stoichiometry (n), binding constant (K_d), and thermodynamic profile (ΔH , ΔS) of the interaction, confirming direct binding and its strength [2].
- **Surface Plasmon Resonance (SPR):** Useful for measuring real-time binding kinetics (association rate k_a , dissociation rate k_d) and affinity, and for profiling selectivity across a biosensor chip immobilized with different aaRSs.

- **Structural Analysis via X-ray Crystallography**

- **Objective:** To visualize the precise binding mode and molecular interactions of the inhibitor with the aaRS.
- **Method:** Co-crystallize the aaRS with the inhibitor (and possibly tRNA or ATP analogues). Solving the crystal structure reveals the inhibitor's position in the active site or an allosteric pocket, hydrogen bonding, van der Waals interactions, and conformational changes induced in the enzyme. This is critical for understanding Class-specific selectivity and guiding rational drug design [2].

- **Cellular and Functional Assays**

- **Translational Reporter Assay:** To assess the on-target effect in cells. This involves transfecting cells with a reporter gene (e.g., luciferase) and treating them with the inhibitor. A specific reduction in reporter output indicates inhibition of cellular aaRS function and protein synthesis.
- **Investigation of Non-canonical Functions:** Many aaRSs have roles beyond translation. For example, phosphorylation of EPRS and KARS leads to their release from a multi-synthetase complex and enables non-canonical activities [3]. Assess if the inhibitor affects these pathways by monitoring post-translational modifications or the subcellular localization of aaRSs using phospho-specific antibodies and immunofluorescence [3].

Research Context and Future Directions

While the search results do not provide clinical data on Aminoacyl-tRNA synthetase-IN-1, they underscore the strong therapeutic rationale for targeting aaRSs. Human aaRSs are linked to cancer, with unique expression patterns, mutations, and non-canonical functions promoting tumorigenesis [4]. Furthermore, their role in the immune response and inflammation makes them attractive targets for infectious and autoimmune diseases [3].

The experimental framework provided should enable you to profile the selectivity of your compound of interest. The critical next steps would be to obtain the compound and consult highly specialized scientific databases for any existing biochemical profiling data.

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